![molecular formula C10H9ClN6 B14142951 4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine is a heterocyclic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine typically involves the condensation of 4-chloro-6-hydrazinylpyrimidine with pyridine-3-carbaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the pyrimidine ring.
Condensation Reactions: The hydrazinyl group allows for condensation reactions with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.
Condensation: Often carried out with aldehydes or ketones in ethanol or methanol under reflux conditions.
Oxidation/Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents might include sodium borohydride.
Major Products
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine has been explored for its potential as a kinase inhibitor, particularly targeting CDK2, which is a crucial enzyme in cell cycle regulation . This makes it a promising candidate for cancer therapy. Additionally, its derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2 complex. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of downstream targets, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target CDK2 and have shown similar cytotoxic activities.
Pyrido[2,3-d]pyrimidine Derivatives: Known for their kinase inhibitory activities and potential anticancer properties.
Uniqueness
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine is unique due to its specific structural features that allow for effective binding to the CDK2 enzyme. Its hydrazinyl group provides additional sites for chemical modification, potentially enhancing its biological activity and selectivity.
Properties
Molecular Formula |
C10H9ClN6 |
|---|---|
Molecular Weight |
248.67 g/mol |
IUPAC Name |
6-chloro-4-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H9ClN6/c11-9-8(12)10(15-6-14-9)17-16-5-7-2-1-3-13-4-7/h1-6H,12H2,(H,14,15,17)/b16-5+ |
InChI Key |
YEOJTPXDJXAHEL-FZSIALSZSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC2=C(C(=NC=N2)Cl)N |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=C(C(=NC=N2)Cl)N |
solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


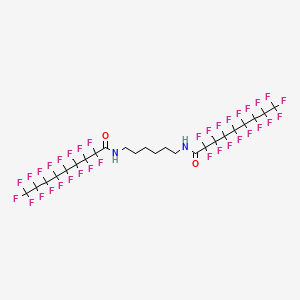
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
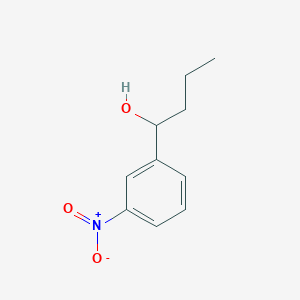


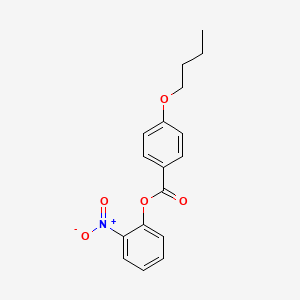
![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)
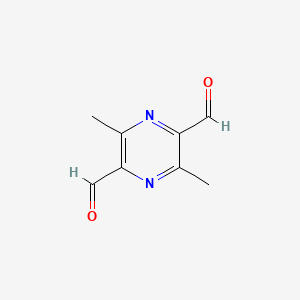
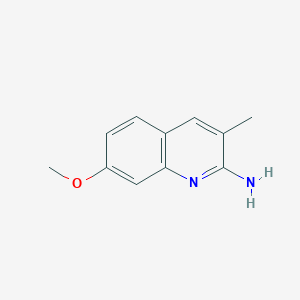
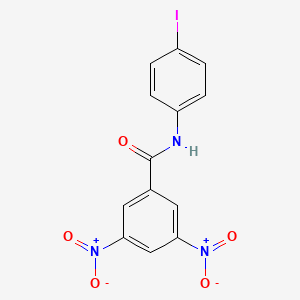
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142946.png)
![N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14142949.png)
